Methanesulfonato(2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
Overview
Description
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is an organic palladium catalyst . It is primarily used as a catalyst in coupling reactions, such as Suzuki, Kumada, and Negishi coupling reactions .
Chemical Reactions Analysis
This compound is primarily used as a catalyst in coupling reactions . These include Suzuki, Kumada, and Negishi coupling reactions . The exact reaction conditions and outcomes would depend on the specific substrates used.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The color and form of the compound are described as off-white to tan powder .Scientific Research Applications
RuPhos-Pd-G3: A Comprehensive Analysis of Scientific Research Applications: RuPhos-Pd-G3, also known as Methanesulfonato(2-dicyclohexylphosphino-2’,6’-di-i-propoxy-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II), is a third-generation Buchwald precatalyst with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Hydrogenation Reactions
RuPhos-Pd-G3 serves as a catalyst for hydrogenation reactions, where it is used to reduce ketones, aldehydes, and other similar compounds to their corresponding alcohols .
Carbon-Carbon Coupling Reactions
This compound acts as a catalyst in various organic synthesis reactions, including Suzuki coupling and gas-phase coupling, facilitating the formation of carbon-carbon bonds .
Isotope Labeling of Alkenes
It is utilized in experiments for isotope labeling of alkenes, which is crucial for tracing and studying the behavior of these molecules in different chemical environments .
Suzuki-Miyaura Catalyst-Transfer Polycondensation
RuPhos-Pd-G3 is used in Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) of 3-alkylthiophenes in the presence of N-methylimidodiacetic (MIDA)-boronate monomers .
Cross-Coupling Reactions
The compound is effective in cross-coupling reactions for the formation of various bonds such as C-N, C-O, C-F, C-CF3, and C-S bonds. It is known for its stability in air, moisture, and heat, and its solubility in common organic solvents .
NMR Spectroscopy Quality Control
Due to its stability in DMSO-d6 solution, RuPhos-Pd-G3 can be used for quality control in NMR spectroscopy by assigning proton signals through analysis of spectra measured in DMSO-d6 solutions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It’s known that palladium-based compounds like this one are often used as catalysts in various chemical reactions .
Mode of Action
The compound acts as a precatalyst, which means it undergoes a transformation to become an active catalyst. The presence of palladium and phosphine in its structure suggests that it might be involved in facilitating bond formation or breakage in other molecules .
Biochemical Pathways
Palladium-based catalysts are generally used in organic synthesis, including coupling reactions .
Pharmacokinetics
As a catalyst, it’s likely that its role is more about facilitating reactions rather than being absorbed or distributed in a biological system .
Result of Action
The result of the compound’s action would depend on the specific reaction it’s catalyzing. In general, it would facilitate the reaction, making it proceed more efficiently or under milder conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert atmosphere at 2–8 °C to maintain its stability .
properties
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P.C12H10N.CH4O3S.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUQNMMIUJBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57NO5PPdS- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1445085-77-7 | |
Record name | (2-Dicyclohexylphosphino-2,6-diisopropoxy-1,1-biphenyl)[2-(2-amino-1,1- biphenyl)]palladium(II) methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RuPhos Pd G3 facilitate the precision synthesis of DA ACPs?
A: RuPhos Pd G3 acts as a precatalyst in the living Suzuki-Miyaura catalyst-transfer polymerization (SCTP) process. [] This technique allows for the controlled growth of polymer chains by sequentially adding monomer units in a stepwise fashion. [] The precatalyst's structure, specifically the bulky and electron-rich ligands (RuPhos and 2'-amino-1,1'-biphenyl-2-yl), contribute to its effectiveness. These ligands enhance the catalyst's stability, enabling it to remain active throughout the polymerization process and promote controlled chain growth. [] This control over polymerization is crucial for achieving precise molecular weights and narrow dispersities in the resulting DA ACPs. []
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